Pirbuterol hydrochloride
Overview
Description
- Pirbuterol hydrochloride, also known by its trade name Maxair , is a short-acting β2 adrenergic bronchodilator.
- It is primarily used in the treatment of asthma.
- The compound is available as a breath-activated metered-dose inhaler, with the chemical formula C12H21ClN2O3 .
Mechanism of Action
Target of Action
Pirbuterol hydrochloride is a beta-2 adrenergic agonist . It has a preferential effect on beta-2 adrenergic receptors compared with isoproterenol . These receptors are predominantly found in bronchial smooth muscle, but a population of beta-2 receptors also exists in the human heart .
Mode of Action
The pharmacologic effects of pirbuterol are attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3†,5†-adenosine monophosphate (c-AMP) .
Biochemical Pathways
Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells . This results in bronchodilation, making it easier for air to flow in and out of the lungs.
Pharmacokinetics
After inhalation of doses up to 800 μg (twice the maximum recommended dose), systemic blood levels of pirbuterol are below the limit of assay sensitivity (2–5 ng/ml) . A mean of 51% of the dose is recovered in urine as pirbuterol plus its sulfate conjugate following administration by aerosol . The plasma half-life measured after oral administration is about two hours .
Result of Action
The primary result of pirbuterol’s action is the prevention and reversal of bronchospasm in patients 12 years of age and older with reversible bronchospasm, including asthma . This is achieved through the relaxation of bronchial smooth muscle, which opens up the airways and makes it easier to breathe .
Biochemical Analysis
Biochemical Properties
Pirbuterol hydrochloride interacts with beta-2 adrenergic receptors, which are predominantly found in bronchial smooth muscle . It stimulates these receptors, leading to an increase in intracellular adenyl cyclase activity . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3†,5†-adenosine monophosphate (c-AMP) .
Cellular Effects
The increase in c-AMP levels caused by this compound is associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells . This results in the dilation of the bronchial passages, facilitating airflow and relieving the symptoms of asthma .
Molecular Mechanism
The molecular mechanism of this compound involves the stimulation of beta adrenergic receptors of intracellular adenyl cyclase . This leads to the conversion of ATP to c-AMP . The increased c-AMP levels then cause relaxation of bronchial smooth muscle and inhibit the release of mediators of immediate hypersensitivity from cells .
Preparation Methods
- Pirbuterol can be synthesized through various routes, but one common method involves the following steps:
- Alkylation : Start with 3-hydroxypyridine and react it with tert-butylamine to form the tert-butylamino derivative.
- Hydroxymethylation : Next, treat the tert-butylamino derivative with formaldehyde to introduce the hydroxymethyl group.
- Oxidation : Oxidize the resulting compound to form pirbuterol.
- Industrial production typically involves optimization of these steps for large-scale synthesis.
Chemical Reactions Analysis
- Pirbuterol undergoes reactions typical of β2 adrenergic agonists.
- Common reactions include oxidation, reduction, and substitution.
- Reagents like oxidizing agents (e.g., peracids), reducing agents (e.g., hydrides), and nucleophiles (e.g., alkyl halides) are used.
- Major products include derivatives with modified functional groups.
Scientific Research Applications
- Medicine : Pirbuterol is used to relieve bronchospasms in asthma patients.
- Biology : Researchers study its effects on β2 adrenergic receptors and downstream signaling pathways.
- Industry : It plays a role in the development of inhalation therapies.
Comparison with Similar Compounds
- Pirbuterol’s uniqueness lies in its preferential effect on β2 receptors compared to isoproterenol.
- Similar compounds include other β2 agonists like albuterol and terbutaline.
Properties
IUPAC Name |
6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.2ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;;/h4-5,11,13,15-17H,6-7H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDFCZTVVCWBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38677-81-5 (Parent) | |
Record name | Pirbuterol hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045120 | |
Record name | Pirbuterol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38029-10-6 | |
Record name | Pirbuterol hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirbuterol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIRBUTEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6793T658K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Pirbuterol hydrochloride?
A1: this compound is a beta2-adrenergic agonist. [] This means it selectively binds to beta2-adrenergic receptors, which are primarily found in the lungs. This binding action triggers a cascade of downstream effects, leading to the relaxation of bronchial smooth muscles and bronchodilation. []
Q2: What are the analytical methods used to determine this compound concentration?
A2: Several methods have been developed and validated for the quantification of this compound. These include:
- Spectrophotometry: This technique leverages the compound's ability to absorb light at specific wavelengths. Both standard UV-Vis spectrophotometry and derivative spectrophotometric methods have been employed. [, ]
- Fluorometry: this compound exhibits fluorescence in alkaline solutions, which can be measured to determine its concentration. []
- Titration: this compound can be quantified by titration. For instance, a bromometric method involving bromination in an acidic environment followed by residual bromine titration has been reported. []
- Potentiometric Titration: This method can be employed for the analysis of pure this compound samples using perchloric acid as a titrant. []
Q3: How stable is this compound, and what are the formulation strategies to enhance its stability and delivery?
A3: While the provided research doesn't delve into specific stability data for this compound, it does highlight its formulation into oral tablets (10mg and 15mg) and metered-dose aerosols (200µg/actuation). [] This suggests that formulation strategies have been successfully employed to ensure the stability and effective delivery of the drug. Further research on specific stability parameters and formulation approaches would be beneficial to optimize its therapeutic application.
Q4: Is there any information available regarding the structure of this compound?
A4: Yes, while the exact structural formula and spectroscopic data aren't provided in the abstracts, we know that this compound has a similar structure to Albuterol. [] The key difference lies in the replacement of the benzene ring in Albuterol with a pyridine ring in this compound. [] Furthermore, the synthesis of deuterium- and tritium-labeled this compound, as detailed in one of the papers, confirms the presence of an exchangeable hydrogen atom, likely on the hydroxyl group adjacent to the pyridine ring. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.